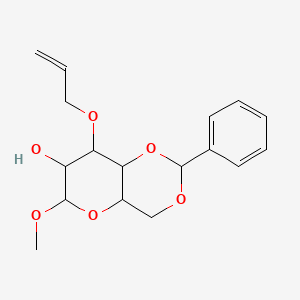
N-(3-Pyridyl)indomethacin Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Synthesis of Related Compounds : Though specific synthesis details of N-(3-Pyridyl)indomethacin Amide are not directly available, related research includes the synthesis of indomethacin complexes and other pyridyl-indolyl compounds. One study describes the synthesis of zinc indomethacin complexes as anti-inflammatory agents, involving different solvent adducts (Zhou et al., 2000). Another research focuses on N-(pyridin-4-yl)-(indol-3-yl)alkylamides as antiallergic agents (Menciu et al., 1999).
Molecular Structure Analysis
- Structure of Indomethacin Complexes : The structure of Zn-Indo complexes was examined, revealing dinuclear paddle-wheel structures and variations in Zn-ORCOO distances (Zhou et al., 2000).
Chemical Reactions and Properties
- Reactivity with Ammonia Gas : Indomethacin forms and their reactivity with ammonia gas were studied, showing differences in reaction based on the molecular mobility and arrangement within crystal lattices (Chen et al., 2002).
Physical Properties Analysis
- Hydrogen Bonding Interactions : The hydrogen bonding interactions in amorphous indomethacin were investigated, highlighting the importance of molecular dynamics in understanding the physical properties of such compounds (Yuan et al., 2015).
Chemical Properties Analysis
- Peroxisome Proliferator-Activated Receptors Activation : Indomethacin, related to N-(3-Pyridyl)indomethacin Amide, activates peroxisome proliferator-activated receptors, which can have implications for its chemical behavior and potential biological effects (Lehmann et al., 1997).
科学的研究の応用
Activation of Peroxisome Proliferator-Activated Receptors
Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) and a cyclooxygenase inhibitor, is frequently used in research to study adipocyte differentiation. It activates peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor crucial in adipogenesis. This activation occurs at concentrations required for inducing adipocyte differentiation in certain cell lines. Moreover, indomethacin, along with other NSAIDs like fenoprofen, ibuprofen, and flufenamic acid, activates PPARα, a subtype involved in peroxisome proliferation in hepatocytes (Lehmann et al., 1997).
Potential Anti-Cancer Activity
Research suggests that indomethacin analogs, including N-(3-Pyridyl)indomethacin amide, have shown significant inhibitory activity against various cancer cell lines. Particularly, indomethacin analogs displayed considerable growth inhibitory activity against human colon cancer cell lines, with some analogs being more effective than standard treatments like 5-fluorouracil. These findings indicate the potential use of indomethacin derivatives in cancer research and treatment (Eissa, 2017).
Antiallergic Properties
N-(3-Pyridyl)indomethacin amide derivatives have been explored for their antiallergic effects. For instance, specific amides exhibited substantial potency as antiallergic agents, significantly more effective than existing treatments in certain assays. This indicates the potential of these compounds in developing new antiallergic therapies (Menciu et al., 1999).
Antiviral Properties
Indomethacin, including its derivatives, has been identified as having antiviral properties. It activates the double-stranded RNA-dependent protein kinase R (PKR), leading to inhibition of viral protein translation. This mechanism suggests a potential role for indomethacin and its analogs in antiviral therapies (Amici et al., 2015).
Synthesis and Stability in Prodrug Form
Studies on the synthesis and stability of indomethacin prodrugs, including amide derivatives, show promise in developing drug formulations with improved characteristics. These studies contribute to the understanding of drug design and delivery mechanisms (Chandrasekaran et al., 2006).
Safety And Hazards
N-(3-Pyridyl)indomethacin Amide is not intended for human or veterinary use12. It is for research use only12. The product is generally not irritating to the skin7.
将来の方向性
The future directions of N-(3-Pyridyl)indomethacin Amide are not explicitly mentioned in the search results. However, given its potent and selective inhibition of COX-2, it may have potential applications in the treatment of conditions related to COX-2 activity.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and resources.
特性
CAS番号 |
261755-29-4 |
|---|---|
製品名 |
N-(3-Pyridyl)indomethacin Amide |
分子式 |
C₂₄H₂₀ClN ₃O₃ |
分子量 |
433.89 |
同義語 |
N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide; 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




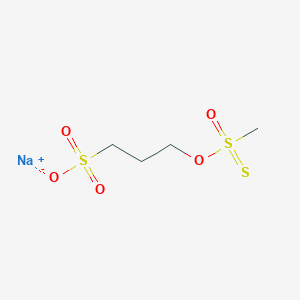


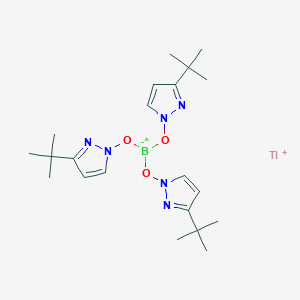
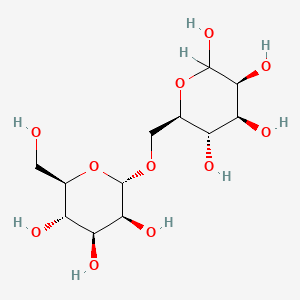
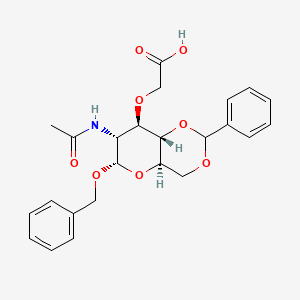
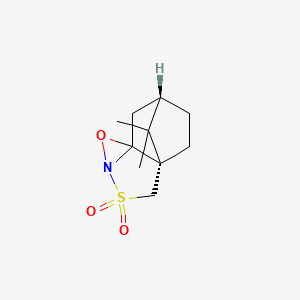
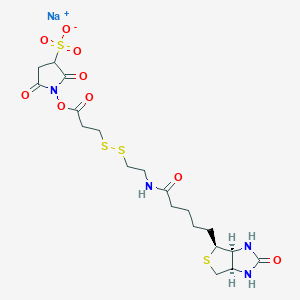
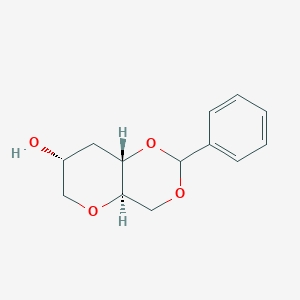
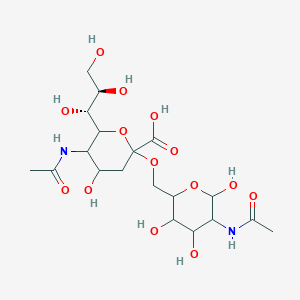
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)
